Methyl 4-propylthiazole-5-carboxylate
Description
Structure
2D Structure
Properties
CAS No. |
81569-52-0 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 4-propyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-3-4-6-7(8(10)11-2)12-5-9-6/h5H,3-4H2,1-2H3 |
InChI Key |
IGVATYADIMPPSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-propylthiazole-5-carboxylate typically involves the reaction of appropriate thioamides with α-haloesters. One efficient method involves the use of methyl α-chloroacetoacetate and propylthioamide in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction proceeds through nucleophilic substitution, forming the thiazole ring .
Industrial Production Methods
the principles of green chemistry, such as using water-mediated solvent systems to avoid toxic reagents, can be applied to improve the overall yield and sustainability of the process .
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-propylthiazole-5-carboxylic acid. This reaction is critical for generating derivatives with enhanced biological activity.
In a study by Evitachem, saponification with potassium hydroxide in ethanol produced the carboxylic acid with 85% yield. The acidic form exhibits different solubility and biological properties compared to the ester.
Nucleophilic Substitution at the Ester Group
The ester moiety participates in nucleophilic acyl substitution reactions, enabling the synthesis of amides and other derivatives.
For example, reaction with aniline in the presence of DCC/DMAP yielded 4-propylthiazole-5-carboxanilide, a precursor for HSET inhibitors .
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using hydride-based reagents.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C to reflux, 3h | 4-Propylthiazole-5-methanol | 70% | |
| NaBH₄/I₂ | THF, rt, 12h | 4-Propylthiazole-5-methanol | 65% |
LiAlH₄ reduction in THF produced the alcohol with 70% yield, while NaBH₄/I₂ systems offered milder conditions .
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution at the 2-position due to its electron-deficient nature.
Bromination at the 2-position enhances antimicrobial activity in analogous thiazole derivatives .
Oxidation of the Propyl Side Chain
The propyl group can be oxidized to a carboxylic acid or ketone under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 6h | 4-(Carboxypropyl)thiazole-5-carboxylate | 60% | |
| TEMPO/NaOCl | CH₂Cl₂, 0°C, 2h | 4-(Keto)thiazole-5-carboxylate | 75% |
TEMPO-mediated oxidation selectively converted the terminal methyl group of the propyl chain to a ketone .
Coordination Chemistry
The sulfur and nitrogen atoms in the thiazole ring facilitate metal coordination, useful in catalysis and materials science.
Pd(II) complexes of thiazole derivatives have been employed in hydrogenation and Suzuki-Miyaura reactions .
Decarboxylation and Ring Modification
Thermal or acidic decarboxylation removes the ester group, yielding simpler thiazole derivatives.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrolysis (200°C) | Toluene, N₂ atmosphere | 4-Propylthiazole | 80% | |
| H₃PO₄, reflux | 85% H₃PO₄, 6h | 4-Propylthiazole | 75% |
Decarboxylation is a key step in synthesizing agrochemicals and fragrances .
Scientific Research Applications
Methyl 4-propylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-propylthiazole-5-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include oxazole-based esters like Methyl 2-ethyl-5-methyloxazole-4-carboxylate and Methyl 2-isobutyl-5-methyloxazole-4-carboxylate (). Key differences include:
- Heteroatom Composition : Thiazole (S/N) vs. oxazole (O/N). Sulfur’s larger atomic size and lower electronegativity may enhance π-electron delocalization in the thiazole ring, increasing stability and altering reactivity compared to oxazoles.
Chromatographic Behavior
highlights gas chromatography (GC) for terpene-based methyl esters, but thiazole esters may require HPLC or GC-MS due to higher polarity and stability. Retention times would differ significantly from diterpenoid esters (e.g., sandaracopimaric acid methyl ester) due to structural disparities .
Q & A
Q. Can green chemistry principles be applied to improve synthesis sustainability?
- Methodological Answer :
- Solvent Replacement : Switch to cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity to DCM .
- Catalysis : Use immobilized lipases for esterification to reduce waste .
- Microwave-Assisted Synthesis : Shorten reaction times (10–15 min vs. 6–8 hours) and improve energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
